molecular formula C20H18N2O5 B2756070 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421508-40-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2756070
CAS No.: 1421508-40-8
M. Wt: 366.373
InChI Key: QXHJLEVJCOOFIK-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide is a synthetic carboxamide derivative featuring a 5-phenylisoxazole core linked to a 3-hydroxypropyl chain substituted with a benzo[d][1,3]dioxol-5-yl group.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-16(14-6-7-17-19(10-14)26-12-25-17)8-9-21-20(24)15-11-18(27-22-15)13-4-2-1-3-5-13/h1-7,10-11,16,23H,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJLEVJCOOFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Hydroxypropyl Intermediate: The hydroxypropyl group can be introduced via a Grignard reaction, where a suitable halide reacts with magnesium to form the Grignard reagent, which then reacts with an aldehyde to form the alcohol.

    Construction of the Phenylisoxazole Ring: This step often involves the cyclization of a suitable precursor, such as a β-keto ester, with hydrazine or a hydrazine derivative.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the phenylisoxazole carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using SnCl₂ (Tin(II) chloride).

    Substitution: Reagents like HNO₃ (Nitric acid) for nitration, SO₃ (Sulfur trioxide) for sulfonation, and Br₂ (Bromine) for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antioxidant properties. For instance, studies have shown that certain isoxazole derivatives can scavenge free radicals effectively, thereby suggesting potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide has been evaluated for its antimicrobial activities. In vitro studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes linked to diseases such as Alzheimer's. Molecular docking studies suggest strong binding affinity to acetylcholinesterase (AChE), which is crucial for therapeutic interventions in neurodegenerative disorders .

Plant Growth Regulation

The compound targets the auxin receptor TIR1 (Transport Inhibitor Response 1), enhancing root growth and signaling pathways in plants. This suggests its potential as a growth regulator in agriculture, promoting better crop yields.

Herbicidal Activity

Research indicates that compounds with similar structures can exhibit herbicidal properties. The interaction with plant hormone receptors may allow for the development of selective herbicides that minimize crop damage while effectively controlling weeds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits acetylcholinesterase
Plant Growth RegulationEnhances root growth
HerbicidalPotential selective herbicide

Case Study 1: Antioxidant Efficacy

A study conducted on various derivatives of isoxazole reported IC50 values ranging from 0.105 to 0.513 μmol/mL in DPPH assays, indicating strong antioxidant activity. The most potent derivative showed significant promise for further development into therapeutic agents targeting oxidative stress-related conditions .

Case Study 2: Antimicrobial Evaluation

Another research evaluated the antimicrobial properties of synthesized isoxazole derivatives against common pathogens. Compound 5b exhibited exceptional antibacterial efficacy with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 3: Plant Growth Promotion

Field trials incorporating this compound demonstrated increased root biomass and overall plant health compared to untreated controls. This suggests its utility as a biostimulant in agricultural practices aimed at improving crop resilience and yield.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with DNA or proteins involved in cell proliferation, leading to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyrazole Analogs (1,5-Diarylpyrazole Carboxamides)
  • Structure : Replace isoxazole with pyrazole (two adjacent nitrogen atoms).
  • Synthesis : EDCI/HOBt-mediated coupling of 1,5-diarylpyrazole carboxylic acids with hydroxylamine derivatives .
  • Isoxazoles (with one oxygen and one nitrogen) may offer improved metabolic stability compared to pyrazoles, which are prone to oxidation .
Thiazole Analogs (Compound 55, )
  • Structure : Thiazole core with cyclopropanecarboxamide and 3-chloro-4-methoxybenzoyl substituents.
  • Synthesis : Carbodiimide coupling of thiazole-containing intermediates with benzodioxole derivatives .
  • The cyclopropane group in Compound 55 introduces steric constraints absent in the hydroxypropyl chain of the target compound .

Substituent Effects

Benzo[d][1,3]dioxol-5-yl Group
  • Role : Enhances π-π stacking interactions with aromatic residues in biological targets.
  • Commonality : Present in the target compound, pyrazole analogs, and thiazole derivatives, suggesting its importance in binding .
Hydroxypropyl vs. Alternative Chains
  • Hydroxypropyl (Target Compound) : Likely improves aqueous solubility via hydrogen bonding.
  • Chloropropyl/allyl groups (): Non-polar substituents may reduce solubility but increase lipophilicity, affecting pharmacokinetics .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound notable for its diverse biological activities. Its unique structural features, including the benzo[d][1,3]dioxole moiety and isoxazole ring, suggest potential therapeutic applications in various medical fields. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N2O4C_{23}H_{21}N_{2}O_{4}, with a molecular weight of approximately 375.424 g/mol. The compound's structure includes a hydroxylated propylene chain linked to a phenylisoxazole and a benzo[d][1,3]dioxole unit, which enhances its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it induces apoptosis in various cancer cell lines by disrupting microtubule assembly during cell division. This mechanism leads to cell cycle arrest at the S phase, effectively inhibiting tumor growth .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)10.0Microtubule disruption
HepG2 (Liver)15.0Cell cycle arrest

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. In vivo studies reported significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β) and cyclooxygenase (COX) activity. The anti-inflammatory action was comparable to that of sodium diclofenac, a standard anti-inflammatory drug .

Table 2: Inhibition of Inflammatory Markers

TreatmentIL-1β Reduction (%)COX Inhibition (%)
N-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl derivative6586
Sodium Diclofenac5078

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with ATP-Binding Cassette Transporters : The compound modulates these transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells .
  • Inhibition of Pro-inflammatory Cytokines : By reducing the levels of IL-1β and other inflammatory mediators, it mitigates inflammatory responses .
  • Disruption of Cellular Signaling Pathways : The compound interferes with signaling pathways involved in cell proliferation and survival.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a marked decrease in tumor size and improved survival rates compared to control groups receiving no treatment or standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a benzo[d][1,3]dioxol-5-yl intermediate with an isoxazole-carboxamide backbone. For example, in analogous compounds, acid chlorides are reacted with amines in solvents like chloroform or DMF, using triethylamine as a base to facilitate amide bond formation . Key steps include purification via flash column chromatography and structural confirmation using NMR and mass spectrometry .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify functional groups (e.g., benzo[d][1,3]dioxole protons at δ ~6.8–7.5 ppm, isoxazole carboxamide carbonyl at δ ~169 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with a mass error <5 ppm .
  • Melting Point Analysis : Sharp melting points (e.g., 214–216°C for similar compounds) indicate purity .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Answer : The compound contains:

  • A benzo[d][1,3]dioxole moiety (electron-rich aromatic system).
  • A 3-hydroxypropyl linker (susceptible to oxidation or derivatization).
  • A 5-phenylisoxazole-3-carboxamide group (amide bonds participate in hydrogen bonding; isoxazole rings may undergo electrophilic substitution) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to test variables like solvent polarity (DMF vs. chloroform), temperature (room temp vs. reflux), and catalyst loading .
  • Computational Reaction Design : Tools like ICReDD’s quantum chemical reaction path searches can predict optimal conditions (e.g., solvent effects on transition states) .
  • Catalyst Screening : Palladium-based catalysts may enhance coupling reactions, as seen in analogous benzo[d][1,3]dioxole derivatives .

Q. How can contradictions in biological activity data (e.g., mitochondrial assays) be resolved?

  • Methodology :

  • Dose-Response Curves : Test a wide concentration range to identify non-linear effects, as seen in mitochondrial studies using compounds like FCCP and verapamil .
  • Control Experiments : Include controls for mitochondrial membrane potential (e.g., CsA for permeability transition pore inhibition) and ROS scavengers to isolate mechanisms .
  • Replicate Assays : Use purified mitochondria from multiple batches to account for biological variability .

Q. What computational tools are recommended for analyzing crystal structures or reaction mechanisms?

  • Methodology :

  • Crystallography : Mercury CSD 2.0 enables visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the hydroxypropyl group) .
  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model reaction pathways (e.g., amide bond formation energetics) .
  • Docking Studies : Software like AutoDock Vina predicts binding modes to biological targets (e.g., enzymes interacting with the isoxazole group) .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Mitochondrial Assays : Measure oxygen consumption (Seahorse Analyzer) and calcium retention capacity to assess effects on bioenergetics .
  • Proteomics/Transcriptomics : Use LC-MS/MS or RNA-seq to identify pathways altered by the compound (e.g., oxidative phosphorylation or apoptosis markers) .
  • Fluorescent Probes : Track subcellular localization using dyes like Rh123 (mitochondria) or Calcium Green-5N (Ca2+^{2+} flux) .

Q. What strategies address challenges in isolating intermediates during multi-step synthesis?

  • Methodology :

  • Chromatography Optimization : Use gradient elution in HPLC or flash chromatography with silica gel (e.g., 40–60% ethyl acetate/hexane) for polar intermediates .
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
  • Real-Time Monitoring : Employ TLC or in-line IR spectroscopy to track reaction progress and minimize degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.